2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
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Overview
Description
2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide typically involves the reaction of 2,6-dichloropyridine with 6-methoxypyridin-3-amine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Biology: The compound’s sulfonamide group makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
2,5-Dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide: Another sulfonamide with similar structural features.
Uniqueness
2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual pyridine rings and sulfonamide group make it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-10-5-2-7(6-14-10)16-20(17,18)8-3-4-9(12)15-11(8)13/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFVZUPNUINOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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